molecular formula C15H11NO4S2 B3545379 [5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3545379
M. Wt: 333.4 g/mol
InChI Key: ADIHARFOHLWBRD-SDQBBNPISA-N
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Description

[5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative featuring a chromene (2H-chromen-3-yl) substituent. The core structure comprises a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and an acetic acid moiety at position 2.

Properties

IUPAC Name

2-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S2/c17-13(18)7-16-14(19)12(22-15(16)21)6-9-5-10-3-1-2-4-11(10)20-8-9/h1-6H,7-8H2,(H,17,18)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIHARFOHLWBRD-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Properties

Recent studies have indicated that derivatives of thiazolidinediones, including compounds similar to [5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, exhibit significant antidiabetic effects. These compounds enhance insulin sensitivity and may help regulate glucose metabolism.

Antimicrobial Activity

Research has shown that thiazolidine derivatives possess antimicrobial properties. The incorporation of the chromene structure may enhance the efficacy of these compounds against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been explored, with findings suggesting that it can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases and could be beneficial in formulations aimed at skin protection or anti-aging treatments.

Case Studies and Research Findings

StudyObjectiveFindings
Antidiabetic Activity To evaluate the effect on glucose levelsThe compound demonstrated a significant reduction in blood glucose levels in diabetic models .
Antimicrobial Screening To assess efficacy against bacterial strainsShowed promising activity against Staphylococcus aureus and E. coli, indicating potential for therapeutic applications .
Antioxidant Assessment To measure free radical scavenging abilityExhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chromene derivatives with thiazolidine diones. Modifications to the structure may yield derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related thiazolidinone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituent Group Key Structural Features Biological Target/Activity Reference
[5-(2H-Chromen-3-ylmethylene)-...]acetic acid Chromene (2H-chromen-3-yl) Chromene fused aromatic system Hypothesized antimicrobial/anti-inflammatory (based on chromene’s redox activity) N/A
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-...]acetic acid 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl Brominated aromatic substituent Inhibits Beta sliding clamp protein (DNA replication in Xanthomonas oryzae); Binding energy: -5.7 kcal/mol
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-...]acetyl}amino)benzoic acid (3d) 4-Hydroxy-3-methoxybenzylidene Methoxy-hydroxyphenyl group Aldose reductase inhibitor (potential for diabetic complications); Yield: 84.5%, Mp: 217–219°C
[(5Z)-5-(1-Isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-...]acetic acid Isopentyl-indolylidene Indole-derived substituent Unspecified activity; Molecular formula: C₁₈H₁₈N₂O₄S₂
[(5Z)-5-(Pyridin-3-ylmethylidene)-4-oxo-2-thioxo-...]acetic acid Pyridin-3-ylmethylidene Pyridine substituent Unspecified activity; CAS RN: 82158-60-9

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in ) enhance interactions with proteins (e.g., binding energy -5.7 kcal/mol) .
  • Methoxy and hydroxy groups () improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Aromatic extensions (chromene, indole) may enhance membrane permeability due to lipophilicity .
Physicochemical Properties
Property [5-(2H-Chromen-3-ylmethylene)-...]acetic acid (Hypothetical) [(5R)-5-(2,3-Dibromo-...]acetic acid () Compound 3d () [(5Z)-5-(Pyridin-3-yl...]acetic acid ()
Melting Point N/A N/A 217–219°C N/A
Yield N/A N/A 84.5% N/A
UV λₘₐₓ ~380–400 nm (chromene absorption) N/A N/A N/A
IR Peaks ~1700 cm⁻¹ (C=O), ~750 cm⁻¹ (C=S) N/A 1706 cm⁻¹ (C=O), 758 cm⁻¹ (C=S) N/A
Solubility Low (chromene lipophilicity) Moderate (polar bromo/ethoxy groups) Low (aromatic substituents) High (pyridine polarity)

Notes:

  • Chromene’s UV absorption () suggests utility in photodynamic therapy or analytical detection .
  • Thioxo and carbonyl IR peaks are consistent across analogs, confirming core structural integrity .

Q & A

Basic Synthesis: What are the standard synthetic protocols for preparing [5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine derivatives and chromene-3-carbaldehyde precursors. A general procedure involves:

  • Reacting 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with 2,4-thiazolidinedione in acetic acid, catalyzed by anhydrous sodium acetate (1:1 molar ratio) under reflux (2–3 hours) .
  • Subsequent treatment with α-bromoalkyl aryl ketones in DMF and KOH yields the final product.
  • Purification is achieved via recrystallization from acetic acid or DMF-ethanol mixtures.

Key Reaction Conditions:

ComponentMolar RatioSolventTemperatureTimeReference
Chromene-3-carbaldehyde1.0Acetic acidReflux2–3 h
2,4-Thiazolidinedione1.0Acetic acidReflux2–3 h
Catalyst (NaOAc)0.1–0.3---

Advanced Synthesis: How can regioselectivity and yield be optimized in the synthesis of chromene-thiazolidinone hybrids?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent positioning : Electron-withdrawing groups (e.g., Cl) on the chromene ring enhance electrophilicity at the methylene carbon, favoring Knoevenagel adduct formation .
  • Catalyst choice : Anhydrous sodium acetate minimizes side reactions (e.g., dimerization) compared to stronger bases .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 2–3 hours) and improves yields by 15–20% .

Yield Optimization Strategies:

StrategyImpact on YieldReference
Microwave irradiation+15–20%
Solvent-free conditions+10%
Post-synthetic purification (RP-HPLC)Purity >95%

Basic Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond (C5-methylene) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 7.2–8.1 ppm (chromene aromatic protons), δ 6.8–7.0 ppm (thiazolidinone C=CH).
    • ¹³C NMR : δ 170–175 ppm (C=O), δ 125–135 ppm (C=S) .
  • IR spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O), 1220–1250 cm⁻¹ (C=S) .

Advanced Bioactivity: How does the chromene-thiazolidinone scaffold influence antifungal activity?

Methodological Answer:
The scaffold’s bioactivity is linked to:

  • Lipophilicity : Measured via RP-HPLC (log k values correlate with antifungal potency). Derivatives with pyridinylmethylidene substituents show log k = 1.8–2.2 and IC₅₀ = 0.2 µM against Candida tropicalis .
  • Mechanistic action : Inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Antifungal Activity Data:

SubstituentOrganismIC₅₀ (µM)log kReference
Pyridin-2-ylmethylideneCandida tropicalis 1560.22.2
4-ChlorophenylTrichosporon asahii 11881.51.6

Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?

Methodological Answer:
Contradictions arise from:

  • Assay variability : Use standardized CLSI/M27 protocols for antifungal testing .
  • Structural analogs : Subtle differences (e.g., chromene vs. quinoline substituents) alter activity. Compare log P values (e.g., chromene hybrids: log P = 2.8 vs. quinoline: log P = 3.5) .
  • Crystallographic data : Confirm stereochemistry (Z/E configuration) via X-ray to rule out isomer-driven activity differences .

Advanced Analytical Methods: How can RP-HPLC be optimized for lipophilicity assessment?

Methodological Answer:

  • Column : End-capped C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm).
  • Mobile phase : Isocratic methanol:water (70:30 v/v) at 1.0 mL/min .
  • Detection : UV at 254 nm (thioxo-thiazolidinone absorbance).
  • Validation : Correlation between experimental log k and computational log P (R² > 0.85) ensures reliability .

RP-HPLC Parameters:

ParameterValueReference
Methanol concentration70%
Retention time range4–8 minutes
log k vs. log P slope0.92

Mechanistic Studies: What computational tools are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or human ASK1 kinases .
  • MD simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns) .
  • SAR insights : Pyridinylmethylidene derivatives form hydrogen bonds with ASK1’s Lys709 and π-π stacking with Phe725 .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
[5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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